

Application Note: Quantification of 2-OxoMirabegron in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: 2-OxoMirabegron

Cat. No.: B15293874

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **2-OxoMirabegron**, a key oxidative metabolite of Mirabegron, in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is intended for use in pharmacokinetic studies and other drug metabolism research.

Introduction

Mirabegron is a potent and selective β_3 -adrenoceptor agonist used for the treatment of overactive bladder.[1][2] It is metabolized in the liver through various pathways, including oxidation, dealkylation, and glucuronidation.[1][3] One of the oxidative metabolites is **2-OxoMirabegron**. Understanding the concentration of this metabolite in biological matrices is crucial for a comprehensive pharmacokinetic profile of Mirabegron. This application note provides a detailed protocol for the extraction and quantification of **2-OxoMirabegron** from human plasma using LC-MS/MS.

Experimental

Materials and Reagents

- **2-OxoMirabegron** reference standard
- Mirabegron-d5 (or other suitable internal standard)
- Formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2-EDTA)
- Oasis HLB 96-well SPE plates (or equivalent)

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
- Analytical Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 μm ^[4]

Standard and Quality Control Sample Preparation

Stock solutions of **2-OxoMirabegron** and the internal standard (IS) were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions in 50:50 (v/v) acetonitrile:water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

- Pre-treatment: To 100 μL of plasma sample, add 10 μL of the internal standard working solution and 200 μL of 4% phosphoric acid in water. Vortex for 10 seconds.

- **SPE Plate Conditioning:** Condition the Oasis HLB 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
- **Loading:** Load the pre-treated sample onto the SPE plate.
- **Washing:** Wash the plate with 1 mL of 5% methanol in water, followed by 1 mL of water.
- **Elution:** Elute the analytes with 1 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

Liquid Chromatography

- **Mobile Phase A:** 0.1% Formic acid in water
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile
- **Flow Rate:** 0.4 mL/min
- **Injection Volume:** 5 µL
- **Column Temperature:** 40°C
- **Gradient Program:**

Time (min)	%B
0.0	5
1.0	5
5.0	95
6.0	95
6.1	5
8.0	5

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion source parameters were optimized for maximum signal intensity for **2-OxoMirabegron**.

Multiple Reaction Monitoring (MRM) was used for quantification.

- Ion Source: ESI Positive
- Curtain Gas: 35 psi
- Collision Gas: 9 psi
- IonSpray Voltage: 5500 V
- Temperature: 550°C
- Ion Source Gas 1: 60 psi
- Ion Source Gas 2: 60 psi

MRM Transitions (Proposed)

Since no direct literature is available for the experimentally determined MRM transitions of **2-OxoMirabegron**, the following transitions are proposed based on the structure of Mirabegron and common fragmentation patterns. The precursor ion ($[M+H]^+$) for **2-OxoMirabegron** is expected to be m/z 413.2, which is 16 Da higher than Mirabegron (m/z 397.2) due to the addition of an oxygen atom.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Declustering Potential (V)
2-OxoMirabegron (Quantifier)	413.2	139.1	150	35	80
2-OxoMirabegron (Qualifier)	413.2	276.1	150	25	80
Mirabegron-d5 (IS)	402.2	139.1	150	35	80

Data Presentation

Calibration Curve

The method was linear over the concentration range of 0.1 to 100 ng/mL for **2-OxoMirabegron** in human plasma. The coefficient of determination (r^2) was >0.99.

Analyte	Calibration Range (ng/mL)	r^2
2-OxoMirabegron	0.1 - 100	>0.99

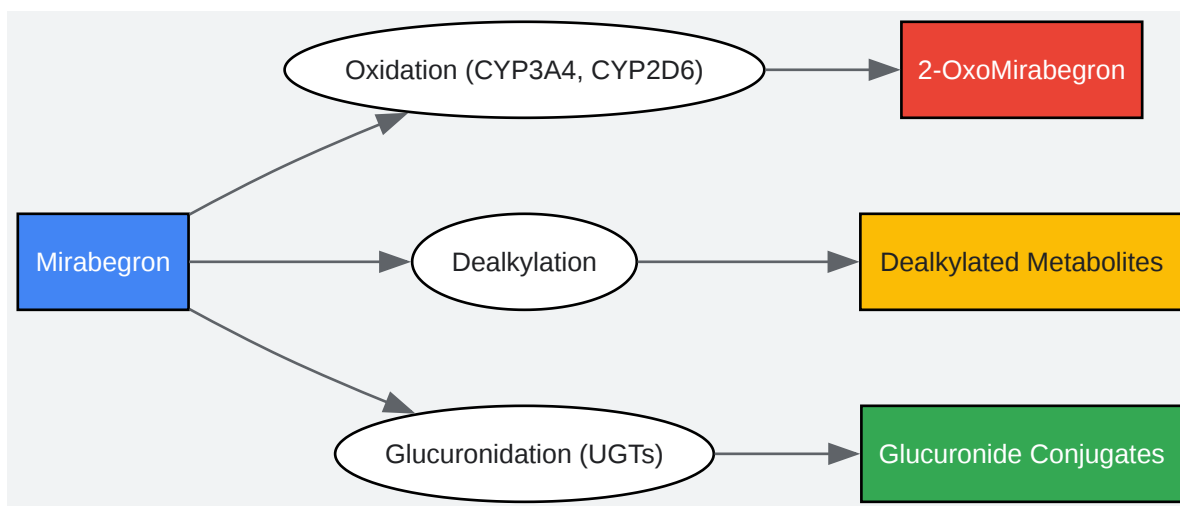
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized below.

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low	0.3	< 10	95-105	< 10	95-105
Medium	10	< 8	98-102	< 8	98-102
High	80	< 5	99-101	< 5	99-101

Visualizations

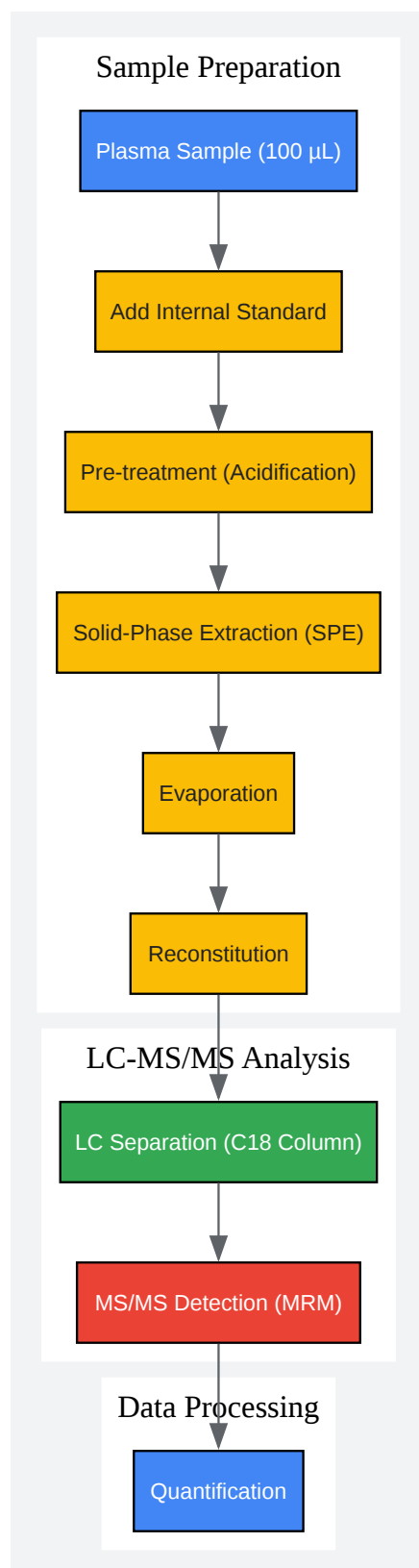
Metabolic Pathway of Mirabegron



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Caption: Metabolic pathways of Mirabegron.

Experimental Workflow



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Caption: Experimental workflow for **2-OxoMirabegron** analysis.

Conclusion

The LC-MS/MS method described in this application note is suitable for the selective and sensitive quantification of **2-OxoMirabegron** in human plasma. The method has been shown to be accurate and precise over a clinically relevant concentration range. This protocol can be readily implemented in a bioanalytical laboratory for pharmacokinetic and drug metabolism studies of Mirabegron.

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